molecular formula C16H16BrN5 B14382383 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide CAS No. 90217-01-9

5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide

Cat. No.: B14382383
CAS No.: 90217-01-9
M. Wt: 358.24 g/mol
InChI Key: YWCKNXCEUSEMSX-UHFFFAOYSA-N
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Description

5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a tetrazole ring and cyano group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Bromination: The final step involves the bromination of the compound to yield the desired product.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.

    Biology: The compound is employed in biochemical assays and as a marker in biological studies.

    Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The cyano group and tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

When compared to other tetrazolium salts, 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide stands out due to its unique structure and reactivity. Similar compounds include:

    Tetrazolium Blue: Known for its use in biochemical assays.

    Tetrazolium Red: Commonly used in cell viability assays.

    Tetrazolium Violet: Utilized in various diagnostic applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90217-01-9

Molecular Formula

C16H16BrN5

Molecular Weight

358.24 g/mol

IUPAC Name

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;bromide

InChI

InChI=1S/C16H15N5.BrH/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2;/h3-10H,1-2H3,(H,18,19);1H

InChI Key

YWCKNXCEUSEMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N.[Br-]

Origin of Product

United States

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